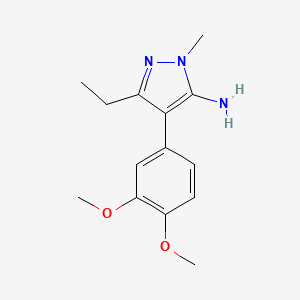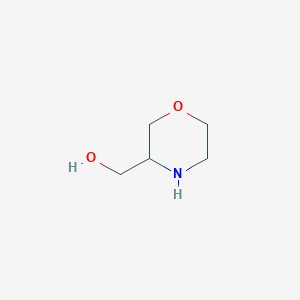![molecular formula C9H10N4S B1309879 2-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)乙胺 CAS No. 35314-16-0](/img/structure/B1309879.png)
2-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
含有1,3,4-噻二唑部分的化合物,如2-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)乙胺,已合成并评估其抗菌性能 . 这些化合物对多种微生物菌株,包括大肠杆菌、枯草芽孢杆菌和白色念珠菌,均表现出有效性。噻二唑环的结构存在有助于该化合物抑制这些微生物的生长。
抗菌剂
1,3,4-噻二唑衍生物因其抗菌活性而受到研究 . 研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均具有强效活性,如金黄色葡萄球菌和大肠杆菌。这些衍生物的抗菌功效使其成为开发新型抗菌药物的有希望的候选药物。
作用机制
Target of Action
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological properties Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity against organisms likeE. coli, B. mycoides, and C. albicans .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular processes, contributing to their biological activity.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to cross cellular membranes, suggesting good bioavailability .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
The biological activity of similar thiadiazole derivatives suggests that they may be stable and effective under a variety of environmental conditions .
生化分析
Biochemical Properties
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of glutaminase, an enzyme involved in glutamine metabolism . This inhibition can lead to a decrease in the availability of glutamine, which is essential for the growth and proliferation of certain cancer cells. Additionally, Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can bind to DNA, disrupting its replication and transcription processes .
Cellular Effects
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has profound effects on various types of cells and cellular processes. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has been observed to inhibit the proliferation of bacterial and fungal cells by interfering with their DNA replication .
Molecular Mechanism
The molecular mechanism of action of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine involves several key interactions at the molecular level. This compound binds to the active site of glutaminase, inhibiting its enzymatic activity . It also interacts with DNA, forming stable complexes that prevent the replication and transcription of genetic material . Additionally, Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can modulate the activity of various transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is involved in several metabolic pathways. It interacts with enzymes such as glutaminase, affecting glutamine metabolism . This compound can also influence the levels of various metabolites, including amino acids and nucleotides . The metabolic flux through these pathways can be altered, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and mitochondria . The distribution of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can affect its overall efficacy and toxicity .
Subcellular Localization
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is primarily localized in the nucleus and mitochondria of cells . This subcellular localization is crucial for its activity, as it allows the compound to interact directly with DNA and mitochondrial enzymes . Targeting signals and post-translational modifications may play a role in directing Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine to these specific compartments .
属性
IUPAC Name |
N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJAEJWWUUAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)






![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)





